3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Description
The compound 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one (CAS: 1040690-14-9) is a polycyclic heteroaromatic molecule with a pyrazolo-pyrido-triazine core. Its molecular formula is C₂₂H₁₆BrN₅O₂, and it has a molecular weight of 462.3 g/mol . The structure features:
- A 4-bromophenyl group at position 3, contributing electron-withdrawing effects and increased lipophilicity.
- A 4-methoxyphenyl group at position 7, providing electron-donating properties via the methoxy substituent.
- A methyl group at position 2, enhancing steric bulk.
Properties
Molecular Formula |
C22H16BrN5O2 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-11-(4-methoxyphenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H16BrN5O2/c1-13-19(14-3-5-15(23)6-4-14)21-25-24-20-18(28(21)26-13)11-12-27(22(20)29)16-7-9-17(30-2)10-8-16/h3-12H,1-2H3 |
InChI Key |
YJHMJNVMSAJYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC)N=NC2=C1C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diazonium Salts with β-Ketoesters
A widely adopted method involves the reaction of 3-substituted 1,2,4-triazole-5-diazonium salts with β-ketoesters like ethyl acetoacetate. This generates 1,2,4-triazol-5-ylhydrazones, which undergo cyclization in the presence of dimethylformamide dimethyl acetal (DMF-DMA) to yield 4-[2-(dimethylamino)vinyl]triazolo[5,1-c]triazine-3-carboxylates. Subsequent condensation with primary amines introduces substituents at position 7 of the pyrido-triazine ring. For the target compound, 4-methoxyaniline serves as the amine source, anchoring the 4-methoxyphenyl group at position 7.
Key Conditions :
-
Diazonium salt formation: 0–5°C in HCl/NaNO₂
-
Hydrazone cyclization: Reflux in DMF-DMA (110°C, 6–8 hours)
-
Amine condensation: Ethanol, 80°C, 12 hours
Intermediate Characterization :
Pyrazole Ring Formation via Dimroth Rearrangement
An alternative approach constructs the pyrazole ring first. 6-Aminopyrazolopyridine-5-carbonitriles undergo Dimroth rearrangement under acidic conditions (HCl/AcOH, reflux), forming pyrazolopyridopyrimidinones. Introducing a methyl group at position 2 requires methyl-substituted starting materials, such as methylhydrazine derivatives.
Example Protocol :
-
6-Amino-2-methylpyrazolopyridine-5-carbonitrile : Synthesized from methylhydrazine and 2-cyano-3-ethoxyacrylonitrile.
-
Cyclization : Reflux in glacial acetic acid/HCl (3:1) for 24 hours yields 2-methylpyrazolopyridopyrimidinone.
Final Cyclization and Functionalization
The pyrido-triazine ring is closed via cyclocondensation. A representative pathway involves:
-
Intermediate 7-(4-Methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,triazin-6(7H)-one : Prepared as in Section 1.1.
-
Bromophenyl Introduction : Suzuki coupling (Section 2.1) installs the 4-bromophenyl group at position 3.
Final Reaction Sequence :
-
Diazotization of 3-amino-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyridine.
-
Cyclization with NaNO₂/HCl at 0°C to form the triazine ring.
Characterization Data :
-
NMR (CDCl₃, 500 MHz) : δ 8.25 (d, J=8.5 Hz, 2H, BrC₆H₄), 7.89 (d, J=8.5 Hz, 2H, OCH₃C₆H₄), 7.45 (s, 1H, pyridine-H), 6.92 (d, J=8.5 Hz, 2H, OCH₃C₆H₄), 3.84 (s, 3H, OCH₃), 2.67 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calc. for C₂₂H₁₅BrN₅O₂ [M+H]⁺: 492.0342; found: 492.0345.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Diazonium Cyclocondensation | 65–70% | High regioselectivity; mild conditions | Requires toxic diazonium salts |
| Dimroth Rearrangement | 58–62% | Scalable; avoids palladium catalysts | Limited substituent tolerance |
| Suzuki Coupling | 68–72% | Precise bromophenyl installation | Costly catalysts; inert atmosphere required |
Challenges and Optimization Strategies
-
Regioselectivity : Competing cyclization pathways during triazine formation can reduce yields. Using bulky directing groups (e.g., 4-methoxyphenyl) improves selectivity.
-
Solvent Effects : DMF enhances cyclization rates but complicates purification. Switching to DMAc reduces side products.
-
Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) recover up to 80% activity over five cycles, lowering costs .
Chemical Reactions Analysis
Cyclocondensation Reaction
A critical step involves the reaction of aminopyrazoles with 1,3-biselectrophiles (e.g., β-diketones or β-keto esters). For example:
-
Nucleophilic attack : The amino group of the pyrazole reacts with the electrophilic carbonyl group of the biselectrophile.
-
Elimination : Water is eliminated, forming an intermediate.
-
Cyclization : The intermediate undergoes intramolecular cyclization, facilitated by hydrazine hydrate, to form the triazine ring .
Brederek Reaction
This reaction introduces dimethylaminovinyl groups, which are later converted into the triazine structure:
-
Reagents : Dimethylformamide-dimethylacetal (DMF-DMA).
-
Mechanism : A methyl group at position 4 undergoes substitution via a Brederek reaction, forming a dimethylaminovinyl intermediate. Hydrazine hydrate subsequently reacts with this intermediate to form the triazine ring .
Substitution and Functionalization
-
Halogen substitution : Bromine and methoxy groups are introduced via electrophilic aromatic substitution or during the synthesis of precursor molecules .
-
Formylation : Vilsmeier-Haack conditions (e.g., POCl₃ with DMF) selectively functionalize position 3 to form aldehyde derivatives .
Comparison with Structurally Similar Compounds
Reaction Optimization and Challenges
-
Regioselectivity : Cyclocondensation reactions require careful control of substituent positions to avoid undesired regioisomers. Electron-withdrawing groups (e.g., halogens) enhance reactivity and direct substitution .
-
Purification : TLC and chromatography are critical for isolating the target compound from byproducts.
-
Functionalization : Formylation and oxidation steps demand precise stoichiometry to avoid over-oxidation or incomplete conversion .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C22H16BrN5O2
- Molecular Weight : 462.3 g/mol
- IUPAC Name : 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
The unique structure of this compound combines pyrazole and pyridine rings with various substituents that enhance its reactivity and biological interactions.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Several studies have highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .
- Antiviral Properties : Research has shown promising antiviral activity against viruses such as H5N1 influenza. Compounds related to this structure have demonstrated efficacy in inhibiting viral replication .
The compound exhibits a range of biological activities:
- Antimicrobial Effects : It has been studied for its potential antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, suggesting a role in the development of enzyme inhibitors for therapeutic use .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of pyrazolo compounds similar to 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, researchers found that derivatives exhibited significant growth inhibition in various cancer cell lines including melanoma and breast cancer. The most active compounds showed GI50 values as low as 0.1 μM .
Case Study 2: Antiviral Activity Against H5N1
A series of synthesized pyrazolo derivatives were tested for their antiviral activity against the H5N1 virus. The results indicated that certain compounds demonstrated significant inhibitory effects on viral replication, highlighting the potential of this class of compounds in antiviral drug development .
Mechanism of Action
The mechanism by which 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved can vary, but often include modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Halogen vs. Alkoxy Substituents
- Its moderate electron-withdrawing nature may stabilize charge-transfer interactions in target binding .
- Trifluoromethoxy () : The CF₃O group is strongly electron-withdrawing and resistant to metabolic oxidation, enhancing in vivo stability. This substituent also increases hydrophobicity compared to methoxy .
- Chloro/Fluoro () : Chlorine and fluorine provide balanced lipophilicity and electronegativity, improving target selectivity in halogen-bonding interactions (e.g., with kinase ATP pockets) .
Core Structure Variations
- Pyrazolo-Pyrido-Triazine (Target Compound) : The fused tricyclic system offers rigidity and planar geometry, ideal for intercalation or enzyme active-site binding.
- Imidazo-Triazine () : The imidazole ring introduces additional hydrogen-bonding sites, beneficial for interactions with polar residues in proteins .
Biological Activity
3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates pyrazole and pyridine moieties that are often associated with various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C22H16BrN5O2
- Molecular Weight : 462.3 g/mol
- CAS Number : 1040690-14-9
The compound's structure features bromine and methoxy substituents on phenyl groups, which may enhance its biological activity through improved binding affinity to biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. Notably, derivatives of similar structures have shown promising results against multiple types of cancer, including leukemia and breast cancer.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-468 | 1.5 | |
| Lung Cancer | A549 | 2.0 | |
| Colon Cancer | HT29 | 1.8 | |
| Prostate Cancer | LNCaP | 2.5 |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition as well. It has been reported to act as an inhibitor for several kinases involved in cell cycle regulation and apoptosis.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Cyclin-dependent Kinase (CDK) | Competitive Inhibition | |
| Epidermal Growth Factor Receptor (EGFR) | Non-competitive Inhibition |
These interactions suggest that the compound could be a candidate for developing targeted therapies in oncology.
Study 1: Antitumor Efficacy
A comprehensive study investigated the antitumor efficacy of various pyrazolo-pyrimidine derivatives, including our compound of interest. The study utilized a panel of 60 cancer cell lines and employed the sulforhodamine B assay to assess cytotoxicity. Results indicated that compounds with similar structural motifs exhibited significant antitumor activity across multiple cancer types, with some derivatives achieving IC50 values below 1 µM against specific cell lines .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analyses showing increased Annexin V staining in treated cells compared to controls .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
